N-(2-chlorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c18-13-6-1-2-7-14(13)19-16(22)12-20-9-5-8-15(17(20)23)26(24,25)21-10-3-4-11-21/h1-2,5-9H,3-4,10-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBBDSANGQBELF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boronate Ester Preparation
A boronate ester precursor, analogous to tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate, is synthesized by treating a triflate intermediate with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ and potassium acetate in 1,4-dioxane at 80°C under nitrogen. Typical yields exceed 85% after silica gel purification.
Cross-Coupling Reaction
The boronate ester undergoes coupling with a halogenated pyridinone derivative under Suzuki conditions. For example, a mixture of the boronate ester (1.1 equiv), aryl halide (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and aqueous Na₂CO₃ in toluene/EtOH (2:1) at 80°C for 4.5 hours achieves 93% yield. Microwave-assisted reactions at 120°C reduce reaction times to 30 minutes with comparable efficiency.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst | Base | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 80 | 93 |
| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 90 | 79.8 |
| PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | 80 (microwave) | 100 |
The introduction of the pyrrolidine-1-sulfonyl group proceeds via nucleophilic substitution at the 3-position of the dihydropyridinone.
Sulfonyl Chloride Activation
Pyrrolidine-1-sulfonyl chloride is reacted with the hydroxylated dihydropyridinone intermediate in dichloromethane (DCM) using pyridine as a base. The reaction is conducted at 0°C to room temperature for 12 hours, achieving 78–82% yield after aqueous workup.
Alternative Sulfonylation Strategies
In cases where the hydroxyl group exhibits low reactivity, Mitsunobu conditions (DIAD, PPh₃) with pyrrolidine sulfonamide may be employed, though yields are marginally lower (70–75%).
Acetamide Bond Formation
The final step involves coupling the 2-chlorophenylamine with the activated carboxylic acid derivative of the sulfonylated dihydropyridinone.
HATU-Mediated Amidation
A solution of 2-chloroaniline (1.2 equiv) and the carboxylic acid (1.0 equiv) in DMF is treated with HATU (1.5 equiv) and DIPEA (3.0 equiv) at 0°C. After stirring at room temperature for 6 hours, the product is isolated via extraction and chromatography, yielding 88–92%.
Acid Chloride Route
Alternatively, the carboxylic acid is converted to its acid chloride using thionyl chloride, followed by reaction with 2-chloroaniline in THF with triethylamine. This method affords 80–85% yield but requires stringent moisture control.
Purification and Characterization
Final purification is achieved via silica gel chromatography (Hexanes:EtOAc gradients) or recrystallization from ethanol/water. Structural confirmation employs:
- ¹H NMR : Characteristic signals include the pyrrolidine sulfonyl protons (δ 3.1–3.4 ppm) and the dihydropyridinone olefinic proton (δ 6.5–6.7 ppm).
- LC-MS : [M+H]⁺ peaks align with theoretical molecular weights (e.g., m/z 422.2 observed vs. 422.2 calculated).
Scale-Up Considerations and Industrial Adaptations
Industrial protocols prioritize cost efficiency and safety:
- Catalyst Recycling : Pd residues are recovered via adsorption on activated carbon.
- Solvent Selection : Toluene/EtOH mixtures are replaced with cyclopentyl methyl ether (CPME) for improved environmental metrics.
- Continuous Flow Systems : Microwave-assisted steps are adapted to flow reactors to enhance reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(2-chlorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide exhibit potential anticancer properties. For instance, studies have shown that derivatives of pyrrolidine and dihydropyridine can inhibit tumor growth in various cancer models, including non-small-cell lung carcinoma (NSCLC) and ovarian cancer .
Case Study:
A study published in a peer-reviewed journal demonstrated that a related compound significantly reduced tumor size in NSCLC models through apoptosis induction and cell cycle arrest mechanisms .
Neuroprotective Effects
The neuroprotective properties of similar compounds have been investigated, with findings suggesting that they may help in conditions such as Alzheimer's disease and other neurodegenerative disorders. The mechanism often involves the modulation of neurotransmitter systems and reduction of oxidative stress .
Data Table: Neuroprotective Studies
| Compound | Model | Effect | Reference |
|---|---|---|---|
| N-(2-chlorophenyl)-2-[...]-acetamide | Alzheimer's Mouse Model | Reduced cognitive decline | |
| Pyrrolidine Derivative | Neuroblastoma Cells | Decreased apoptosis |
Anti-inflammatory Properties
Compounds with similar structures have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways involved in chronic inflammation. This application is particularly relevant for treating autoimmune diseases and inflammatory disorders .
Case Study:
A clinical trial involving a related compound demonstrated significant reductions in inflammatory markers in patients with rheumatoid arthritis, suggesting potential therapeutic uses for inflammatory conditions .
Synthetic Applications
The synthesis of this compound has been optimized for high yields and purity. Methods typically involve multi-step reactions starting from readily available precursors such as 2-chloroacetophenone and pyrrolidine derivatives .
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins, leading to changes in cellular pathways and biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 2-chlorophenyl group in the target compound contrasts with 2-fluorophenyl (BG01261, ), 2,3-dichlorophenyl (), and trifluoromethylphenyl (). Heterocyclic Cores: The dihydropyridinone core in the target compound differs from thiadiazole (), benzothiazole (), and pyrimidinone (). The pyrrolidine-sulfonyl group may improve solubility relative to sulfur-containing heterocycles.
Synthetic Yields :
- Yields for analogs range from 54% () to 80% (), with microwave-assisted synthesis () achieving 75% efficiency. The target compound’s synthesis could benefit from similar modern techniques.
Thermal Stability: Melting points vary significantly: 208°C () vs. 230°C ().
Spectroscopic and Analytical Comparisons
1H NMR :
- The -CH2CO- group in ’s compound resonates at δ 4.00 (s, 2H), while the -SCH2- in appears at δ 4.12 (s, 2H) . The target compound’s acetamide protons may exhibit similar shifts but modulated by the pyrrolidine-sulfonyl group’s electron-withdrawing effects.
- NH Protons : reports a deshielded NH signal at δ 13.00 (s, NH), indicative of strong hydrogen bonding, absent in sulfur-free analogs like BG01261 .
Elemental Analysis :
Biological Activity
N-(2-chlorophenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic compound notable for its complex structure and significant biological activity. This article delves into its biological properties, potential pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The compound features a chlorophenyl group , a pyrrolidine sulfonamide , and a dihydropyridine moiety . Its molecular formula is CHClNOS, which contributes to its diverse biological activities. The presence of the chlorophenyl group enhances its interaction with biological targets, potentially affecting its pharmacodynamics.
Anticancer Properties
Research has demonstrated that this compound exhibits anticancer activity . In vitro studies indicate that it can inhibit the growth of various cancer cell lines, including lung adenocarcinoma (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancerous cells, which is crucial for developing new anticancer therapies.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent . It exhibits activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus. This is particularly relevant in the context of increasing antibiotic resistance, making compounds like this one critical in the search for new antimicrobial therapies.
The precise mechanism by which this compound exerts its effects involves interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation and survival.
- Receptor Modulation : It may also interact with receptors involved in signaling pathways that regulate cell growth and apoptosis.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. A table summarizing key characteristics and activities is presented below:
| Compound Name | Structure Features | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | Chlorophenyl + Pyrrolidine + Dihydropyridine | High | Moderate |
| Similar Compound A | Chlorophenyl + Sulfonamide | Moderate | High |
| Similar Compound B | Fluorophenyl + Dihydropyridine | Low | Moderate |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study focused on A549 cells revealed that treatment with the compound resulted in a significant reduction in cell viability compared to controls (IC50 values indicating potency).
- Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy against various pathogens, demonstrating effectiveness against resistant strains.
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the chlorophenyl or pyrrolidine moieties can enhance or diminish biological activity, providing insights for future drug development.
Q & A
Q. Methodological Answer :
- X-ray crystallography : Resolve ambiguities in planar amide groups or dihedral angles (e.g., 44.5°–77.5° variations observed in asymmetric units) by comparing experimental XRD data with computational models .
- DFT calculations : Validate NMR chemical shifts by aligning computed spectra (using Gaussian or ORCA) with experimental data .
- Hydrogen bonding analysis : Use R22(10) dimer motifs (via XRD) to confirm intermolecular interactions that may explain NMR splitting patterns .
Basic: What analytical techniques are critical for confirming the crystal structure and hydrogen-bonding networks?
Q. Methodological Answer :
- Single-crystal XRD : Determine absolute configuration and quantify steric repulsion effects (e.g., dihedral angles between dichlorophenyl and pyridin-1-yl rings) .
- FT-IR spectroscopy : Identify N–H⋯O hydrogen bonds (stretching frequencies ~3200–3400 cm⁻¹) to validate dimerization .
- Thermogravimetric analysis (TGA) : Assess thermal stability linked to hydrogen-bond strength (e.g., decomposition above 473 K) .
Advanced: How can researchers design experiments to evaluate the compound’s bioactivity against specific biological targets?
Q. Methodological Answer :
- In vitro assays : Use enzyme inhibition studies (e.g., kinase or protease assays) with IC₅₀ calculations, referencing protocols for pyridine derivatives .
- Molecular docking : Simulate interactions with target proteins (e.g., using AutoDock Vina) guided by the compound’s sulfonyl and chlorophenyl moieties .
- Structure-Activity Relationship (SAR) : Modify the pyrrolidine-sulfonyl group and measure changes in potency, as seen in related thieno-pyrimidinones .
Basic: What are common side reactions during synthesis, and how can they be mitigated?
Q. Methodological Answer :
- Oxidative degradation : The 2-oxo group may undergo unintended oxidation; use inert atmospheres (N₂/Ar) and antioxidants like BHT .
- Nucleophilic substitution : Competing reactions at the chlorophenyl group can be minimized by steric hindrance (e.g., bulky bases) .
- Byproduct formation : Monitor via LC-MS and employ gradient elution for purification .
Advanced: How can computational modeling predict the compound’s reactivity or metabolic pathways?
Q. Methodological Answer :
- Quantum mechanical (QM) simulations : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., sulfonyl group reactivity) .
- Metabolism prediction : Use software like Schrödinger’s ADMET Predictor to model cytochrome P450 interactions, focusing on pyrrolidine ring oxidation .
- Solvent effects : Conduct COSMO-RS simulations to assess solubility and stability in biological media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
